2-(Azetidin-1-yl)ethanol oxalate
Overview
Description
2-(Azetidin-1-yl)ethanol oxalate is a chemical compound that features a four-membered azetidine ring attached to an ethanol group, which is further complexed with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)ethanol typically involves the reaction of azetidine with ethylene oxide under controlled conditions . The oxalate salt is then formed by reacting the resulting 2-(Azetidin-1-yl)ethanol with oxalic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(Azetidin-1-yl)ethanol oxalate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products . The process may also include purification steps such as crystallization or distillation to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)ethanol oxalate can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
2-(Azetidin-1-yl)ethanol oxalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)ethanol oxalate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity . The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Oxetanes: Four-membered rings containing an oxygen atom instead of nitrogen.
Pyrrolidines: Five-membered rings with nitrogen, offering different reactivity and stability.
Uniqueness
2-(Azetidin-1-yl)ethanol oxalate is unique due to its combination of a strained four-membered ring and an ethanol group, which imparts distinct chemical and physical properties . This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Biological Activity
2-(Azetidin-1-yl)ethanol oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an azetidine ring, which is known for its unique structural properties that can influence biological interactions. The oxalate moiety may also play a role in the compound's solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azetidine ring can facilitate binding to enzymes or receptors, potentially modulating their activity. This modulation can lead to various biochemical effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer potential of this compound. A study demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- Reduction in cell viability by 50% at a concentration of 25 µM.
- Increased caspase activity , indicating induction of programmed cell death.
Toxicity and Safety Profile
The safety profile of this compound has been assessed in animal studies. Acute toxicity tests showed no significant adverse effects at doses up to 200 mg/kg in rodents. However, further studies are necessary to fully understand its long-term effects and safety in humans.
Properties
IUPAC Name |
2-(azetidin-1-yl)ethanol;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2H2O4/c7-5-4-6-2-1-3-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWHGYWDOIWPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCO.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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